molecular formula C16H20ClNO B1388189 (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride CAS No. 858427-92-6

(4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride

Cat. No. B1388189
M. Wt: 277.79 g/mol
InChI Key: XWQYVKHTWHDOTK-UHFFFAOYSA-N
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Description

“(4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C16H19NO•HCl and it has a molecular weight of 277.8 .


Molecular Structure Analysis

The molecular structure of “(4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride” can be represented as CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OC.Cl . For a more detailed structural analysis, techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used .


Physical And Chemical Properties Analysis

“(4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride” has a molecular weight of 277.8 and a molecular formula of C16H19NO•HCl . For more detailed physical and chemical properties, resources like ChemicalBook can be consulted .

Safety And Hazards

The safety data sheet (SDS) for a similar compound, 4-Methoxybenzyl alcohol, indicates that it causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-13(15-6-4-3-5-7-15)17-12-14-8-10-16(18-2)11-9-14;/h3-11,13,17H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQYVKHTWHDOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660682
Record name N-[(4-Methoxyphenyl)methyl]-1-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride

CAS RN

858427-92-6
Record name N-[(4-Methoxyphenyl)methyl]-1-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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